
2-chloro-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reactions used, and the conditions under which these reactions occur .Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure, including the types of bonds it contains (e.g., single, double, triple, ionic, covalent), its geometry (e.g., linear, trigonal planar, tetrahedral), and any interesting features of its structure .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo, including the reactants and products of these reactions, the conditions under which they occur, and the mechanisms by which they proceed .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, reactivity, and any other relevant properties .Aplicaciones Científicas De Investigación
Metabolic Pathways and Disposition
Research on a related compound, GDC-0449 (a Hedgehog signaling pathway inhibitor), highlighted its extensive metabolism in both rats and dogs. The study found that the compound underwent oxidation followed by phase II glucuronidation or sulfation, with significant excretion via feces. This indicates the compound's potential for specific metabolic pathways and disposition characteristics in vivo, which may inform drug development and therapeutic applications (Qin Yue et al., 2011).
Anticancer Activity
A series of substituted benzamides, similar in structure, were synthesized and evaluated for their anticancer activity against various cancer cell lines. The findings demonstrated that most of these compounds exhibited moderate to excellent anticancer activity, indicating the potential therapeutic applications of such compounds in cancer treatment (B. Ravinaik et al., 2021).
Anti-Inflammatory and Anti-Cancer Agents
Another study synthesized novel substituted benzamide/benzene sulfonamides with potential anti-inflammatory and anti-cancer properties. This research suggests the utility of these compounds in developing treatments for inflammation and cancer, highlighting the versatility of benzamide derivatives in pharmaceutical applications (Madhavi Gangapuram & K. Redda, 2009).
Antimycobacterial Activity
Research on N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, including a compound structurally related to the one , revealed significant antitubercular activities. This suggests the potential of such compounds in developing treatments for tuberculosis, with specific derivatives showing promising lead molecule characteristics (N. Nayak et al., 2016).
Novel RET Kinase Inhibitors
A study on novel benzamide derivatives containing substituted five-membered heteroaryl rings showed moderate to high potency as RET kinase inhibitors for cancer therapy. This indicates the potential of similar compounds in targeting specific kinases for cancer treatment, providing a basis for further investigation into therapeutic applications (Mei Han et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have been found to exhibit anti-tubercular activity, suggesting they may interact with the biochemical pathways involved in tuberculosis infection .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that they may have a similar effect.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O2/c22-17-7-3-2-6-16(17)21(27)24-18-8-4-1-5-15(18)13-19-25-20(26-28-19)14-9-11-23-12-10-14/h1-12H,13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLZYLOIOQFJNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=NC=C3)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

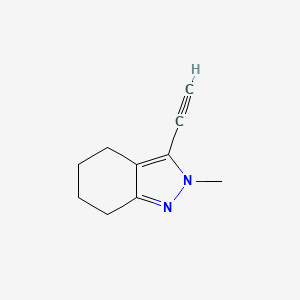
![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2867281.png)

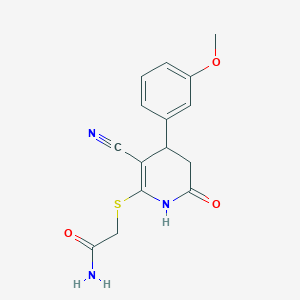
![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2867287.png)
![1-methyl-N~6~-(4-methylphenyl)-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2867288.png)
![2-(2,4-dichlorophenoxy)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2867289.png)
![Ethyl 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-azetanecarboxylate](/img/structure/B2867290.png)
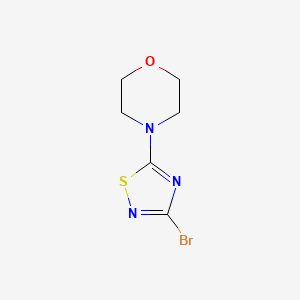
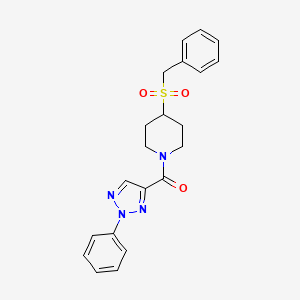
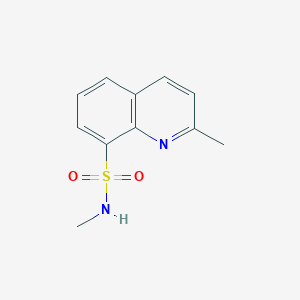

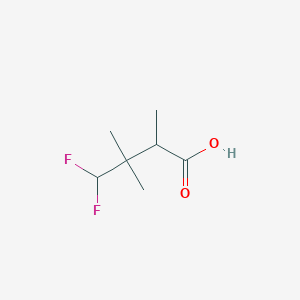
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2867298.png)